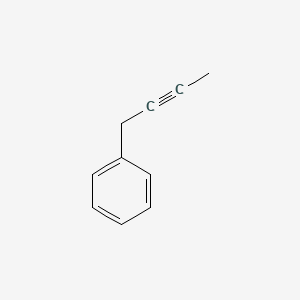

2-Butynylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKSPZIOORAWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187295 | |

| Record name | 2-Butynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33598-22-0 | |

| Record name | 2-Butynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033598220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Butynylbenzene and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Approaches to 2-Butynylbenzene

Cross-coupling reactions catalyzed by transition metals are among the most powerful methods for forming carbon-carbon bonds, providing a direct pathway to alkynylbenzene structures. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a metal catalyst. mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the C(sp)-C(sp²) bond of alkynylbenzenes is well-established. nih.gov The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide or triflate, is a primary method for this transformation. In a typical synthesis of a this compound derivative, an appropriately substituted phenyl halide would be coupled with 1-butyne (B89482) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Research has demonstrated the utility of palladium catalysis in reactions involving butynylbenzene, highlighting its role in C-H activation methodologies for synthesizing isoquinolone derivatives. sci-hub.se In these reactions, butynylbenzene has been used as a coupling partner with benzamides, where the palladium catalyst facilitates the formation of a new carbon-carbon bond. sci-hub.se Furthermore, palladium-catalyzed processes have been developed for the synthesis of benzocyclobutenes through C-H activation of methyl groups, showcasing the versatility of this metal in complex transformations. nih.gov The synthesis of 2,3-disubstituted indoles can also be achieved via the palladium-catalyzed arylation of ortho-alkynylanilines, demonstrating another pathway to complex derivatives starting from an alkynylbenzene framework. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Butynylbenzene and its Derivatives

| Reactants | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Benzamide, Butynylbenzene | Pd(OAc)₂, Cu(OAc)₂ | N-alkyl isoquinolone | Achieved a good 6:1 regioselectivity, suggesting steric hindrance is a key factor. | sci-hub.se |

| 2-bromo-tert-butylbenzene | Pd(OAc)₂, P(t)Bu₃ | Benzocyclobutene | Efficient synthesis via C-H activation of a methyl group. | nih.gov |

| N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | 2,3-diaryl-N-methylindoles | Protocol exhibits good functional group tolerance and wide substrate scope. | rsc.org |

| 5-Iodovanillin, 2-methyl-3-butyn-2-ol | Pd(II) acetate, Cu(I) iodide | Benzofuran derivative | An example of a Sonogashira-type coupling to form a heterocyclic system. | scielo.org.mx |

Copper catalysis plays a crucial role in the synthesis of alkynyl compounds. Historically, the Castro-Stephens reaction involves the coupling of a copper(I) acetylide with an aryl iodide. Modern advancements have expanded the utility of copper in various coupling reactions, often in conjunction with other metals or as the sole catalyst. d-nb.info

Copper-mediated multicomponent reactions have emerged as powerful tools for creating complex molecules in a single step. nih.gov For instance, a one-step, three-component radical coupling involving [1.1.1]propellane, various radical precursors, and heteroatom nucleophiles can rapidly generate diverse functionalized bicyclopentanes using a copper-mediated metallaphotoredox protocol. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent example, used to synthesize substituted triazoles, which can be linked to various molecular cores. mdpi.com

Furthermore, copper has been instrumental in developing general methods for the cross-dimerization of arenes. nih.gov These reactions can involve an initial iodination of one arene followed by a copper-catalyzed arylation of the most acidic C-H bond of the second coupling partner, tolerating a wide range of functional groups. nih.gov

Table 2: Overview of Copper-Mediated Synthetic Strategies

| Reaction Type | Catalyst/Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted triazoles | Forms stable heterocyclic rings from terminal alkynes. | mdpi.com |

| Arene Cross-Dimerization | CuI, Phenanthroline, Iodine | Biaryls | Highly regioselective coupling of two different aromatic compounds. | nih.gov |

| Multicomponent Radical Coupling | Copper catalyst, Photoredox catalyst | Functionalized Bicyclopentanes | Rapid, single-step access to complex, drug-like scaffolds. | nih.gov |

| Dehydrogenative C-N Coupling | Cu(OAc)₂·H₂O | N-arylated sulfoximines | Direct coupling of NH-sulfoximines with azoles under mild conditions. | d-nb.info |

Beyond palladium and copper, other transition metals like nickel, rhodium, and gold have been employed in novel synthetic routes relevant to alkynylbenzenes.

Nickel-catalyzed reactions are particularly effective for the [2+2+2] cyclotrimerization of alkynes to form highly substituted benzene (B151609) rings. researchgate.netresearchgate.net These systems can offer excellent control over regioselectivity, which is often dictated by the choice of phosphine (B1218219) ligand. researchgate.net For example, a catalytic system of Ni(PPh3)2Cl2/dppb or dppm/Zn can be used to control the formation of either 1,2,4- or 1,3,5-regioisomers of substituted benzenes. researchgate.net

Gold-catalyzed reactions have shown remarkable reactivity and regioselectivity in transformations involving alkynes. beilstein-journals.org Gold catalysts are adept at activating the carbon-carbon triple bond towards nucleophilic attack. This has been exploited in the intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes to produce highly regioselective 2,4,5-substituted oxazoles. rsc.org Gold catalysis is also effective for the hydrocarboxylation of internal alkynes. temple.edu

Rhodium-catalyzed reactions have also been reported for the regioselective addition of diphenylphosphine (B32561) oxide to alkynes, showcasing another avenue for functionalizing the alkyne unit. chemrxiv.org

Stereoselective and Regioselective Synthesis of this compound Analogues

Control over stereochemistry and regiochemistry is paramount for synthesizing complex and biologically active molecules. Advanced catalytic methods provide the means to achieve this control in the synthesis of this compound derivatives.

Asymmetric synthesis aims to produce chiral molecules in high enantiomeric excess. For derivatives of this compound, this can be achieved by employing chiral catalysts or auxiliaries that guide the stereochemical outcome of a reaction.

Methodologies for asymmetric synthesis are diverse and include:

Chiral Metal Complexes: Transition metals paired with chiral ligands are powerful tools for asymmetric catalysis. Copper(I) complexes with chiral ligands, for example, have been used in the asymmetric α-addition of ketimines to aldimines to produce chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov Similarly, chiral Ni(II) complexes are effective for the stereoselective synthesis of novel fluorinated amino acids. beilstein-journals.org These principles can be extended to reactions involving functionalized this compound analogues.

Organocatalysis: Chiral organic molecules can also act as catalysts. Chiral imidodiphosphoric acid, for instance, has been used to catalyze the asymmetric Biginelli reaction to produce chiral 3,4-dihydropyrimidin-2-thione derivatives with excellent enantioselectivity. rsc.org Organocatalysis has also been applied to the synthesis of highly substituted chiral spirooxindoles. mdpi.com

Table 3: Approaches to Asymmetric Synthesis of Chiral Derivatives

| Catalytic Approach | Catalyst/Reagent Type | Example Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Copper(I) with chiral FOXAP ligand | α-addition of ketimines to aldimines | High diastereoselectivity and enantioselectivity for anti-1,2-diamines. | nih.gov |

| Transition Metal Catalysis | Chiral Ni(II) complex | Alkylation for amino acid synthesis | High enantiomeric purity for fluorinated amino acids. | beilstein-journals.org |

| Organocatalysis | Chiral Imidodiphosphoric Acid | Asymmetric Biginelli reaction | Excellent enantioselectivity (up to 99% ee). | rsc.org |

| Organocatalysis | Chiral Base Organocatalyst | Synthesis of 2-oxospiro-[indole-3,4'-dihydropyridine] | Moderate but promising enantioselectivity (30%–58% ee). | mdpi.com |

Regioselectivity refers to the control of which of several possible regioisomers is formed in a reaction. In the synthesis and functionalization of unsymmetrical alkynes like this compound, controlling the position of new bond formation is a significant challenge.

Several factors can influence regioselectivity:

Ligand Effects: The choice of ligand on the metal catalyst can dramatically alter the regiochemical outcome. In nickel-catalyzed [2+2+2] cyclotrimerizations, the use of a DPPE ligand can favor the formation of meta-substituted products, while a DPPF ligand can lead to ortho-substituted products. researchgate.net

Catalyst Control: The metal catalyst itself is a key determinant. In a palladium-catalyzed synthesis of N-alkyl isoquinolones using butynylbenzene, a good 6:1 regioselectivity was observed, which was attributed primarily to steric factors. sci-hub.se Gold-catalyzed cycloadditions of internal alkynes have also demonstrated high levels of regiocontrol, governed by electronic effects. rsc.org

Substrate Control: The electronic and steric properties of the substrates can direct the regioselectivity. In copper-catalyzed silylboration of unsymmetrical internal alkynes, high regio- and anti-selectivity are consistently achieved across a broad scope of substrates, with the boron and silicon atoms adding to specific positions on the alkyne. osaka-u.ac.jp

Table 4: Factors Influencing Regioselectivity in Alkynylbenzene Reactions

| Method | Catalyst System | Influencing Factor | Outcome | Reference |

|---|---|---|---|---|

| [2+2+2] Cyclotrimerization | Nickel with phosphine ligands | Ligand Choice (DPPE vs. DPPF) | Switches between meta and ortho product formation. | researchgate.net |

| C-H Activation | Palladium(II) Acetate | Steric Hindrance | A 6:1 ratio of regioisomers was obtained with butynylbenzene. | sci-hub.se |

| Silylboration | Copper(I) Iodide | Substrate Electronics/Sterics | High regio- and anti-selectivity for silylalkene formation. | osaka-u.ac.jp |

| [3+2]-Cycloaddition | Gold Catalyst | Remote Conjugation in Dipole | Convergent and highly regioselective formation of substituted oxazoles. | rsc.org |

Alkyne Metathesis in the Synthesis of this compound Derivatives

Alkyne metathesis is a powerful organic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. wikipedia.org This methodology has emerged as a valuable tool for the synthesis of complex molecules, including polymers and macrocycles. d-nb.info The reaction can be broadly categorized into several types, including Ring-Closing Alkyne Metathesis (RCAM) and Acyclic Diyne Metathesis (ADIMET), both of which are applicable to the synthesis of derivatives of this compound. d-nb.info

The mechanism of alkyne metathesis is generally understood to proceed via a metalacyclobutadiene intermediate, as first proposed by Katz. wikipedia.org The most common catalysts are based on molybdenum and tungsten, with well-defined Schrock-type catalysts and in situ generated Mortreux systems being widely used. wikipedia.orgorgsyn.org The choice of catalyst is crucial and depends on the substrate's functional group tolerance and the desired reaction conditions. orgsyn.orgorgsyn.org

Ring-Closing Alkyne Metathesis (RCAM) is a synthetic strategy that utilizes alkyne metathesis to form cyclic compounds from an acyclic diyne precursor. wikipedia.org This intramolecular reaction is driven by the formation of a thermodynamically stable macrocycle and the expulsion of a small, volatile alkyne byproduct, such as 2-butyne (B1218202). wikipedia.org RCAM has been successfully employed in the synthesis of a wide range of complex natural products and functional materials. orgsyn.orguwindsor.ca

While specific examples of RCAM applied to diynes containing a this compound moiety are not extensively documented in current literature, the general principles of RCAM are highly applicable to the synthesis of macrocycles incorporating this structural unit. A hypothetical diyne, wherein a this compound group is tethered to another alkyne function by a suitable linker, could undergo cyclization to afford a novel macrocycle. The success of such a reaction would depend on the nature of the linker, the concentration of the substrate, and the choice of catalyst.

The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular polymerization. nih.gov Modern molybdenum and tungsten alkylidyne complexes, known for their high activity and functional group tolerance, would be suitable catalysts for such transformations. nih.gov For instance, Schrock-type catalysts or the more recent, air-stable Fürstner catalysts could be employed. nih.gov The resulting macrocycle would contain a new internal alkyne, which could be further functionalized, for example, by stereoselective reduction to a cis- or trans-alkene. uwindsor.ca

Table 1: Representative Catalysts for Ring-Closing Alkyne Metathesis (RCAM)

| Catalyst Type | Example Catalyst | Typical Reaction Conditions |

| Schrock Molybdenum | Mo(NAr)(CHCMe₂Ph)(OTf)₂ | Toluene, 80 °C |

| Schrock Tungsten | W(C-t-Bu)(O-t-Bu)₃ | Toluene, 80 °C |

| Fürstner Molybdenum | [Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(Pyrrolide)₂] | Toluene, 80-110 °C |

This table presents generally applicable catalysts for RCAM; specific conditions for this compound derivatives would require empirical optimization.

Acyclic Diyne Metathesis (ADIMET) is a step-growth polymerization technique that utilizes alkyne metathesis to synthesize conjugated polymers. orgsyn.org This method has been effectively used for the synthesis of poly(aryleneethynylene)s (PAEs), which are materials of significant interest for their applications in organic electronics and photonics. Derivatives of this compound, such as 1,4-dipropynylbenzene, can serve as monomers in ADIMET polymerization.

The polymerization proceeds by the metathesis of the terminal methyl group of the propynyl (B12738560) substituent, leading to the formation of a poly(p-phenyleneethynylene) and the release of 2-butyne as a byproduct. The degree of polymerization can be controlled by the reaction conditions and the removal of the volatile 2-butyne, which drives the equilibrium towards the polymer. Catalyst systems based on molybdenum hexacarbonyl and a phenolic activator, such as 4-chlorophenol, have been shown to be effective for this transformation. These catalyst systems are less sensitive to air and moisture compared to the well-defined Schrock catalysts.

Table 2: ADIMET Polymerization of a this compound Derivative

| Monomer | Catalyst System | Solvent | Temperature (°C) | Result |

| 1,4-dipropynyl-2,5-dioctyloxybenzene | Mo(CO)₆ / 4-chlorophenol | 1,2-dichlorobenzene | 140 | Poly(2,5-dioctyloxy-1,4-phenyleneethynylene) |

This table is based on research findings on the ADIMET polymerization of functionalized dipropynylbenzenes, which are derivatives of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, minimizing energy consumption, and using less hazardous substances. acs.org These principles are increasingly being applied to the synthesis of aryl-alkynes, including this compound and its derivatives.

One significant advancement is the development of transition-metal-free coupling reactions. For instance, a light-mediated protocol for the coupling of aryl halides with terminal alkynes has been developed, which can be performed in water, a green solvent. acs.org This method avoids the use of often toxic and expensive transition metal catalysts. The reaction is initiated by ultraviolet irradiation in a basic aqueous medium, providing a mild and environmentally benign route to aryl-alkynes.

Table 3: Green Synthetic Approaches to Aryl-Alkynes

| Reaction Type | Catalyst/Conditions | Substrates | Solvent | Key Green Feature |

| Sonogashira-type Coupling | UV light, no metal catalyst | Aryl bromides, terminal alkynes | Water/Acetonitrile | Transition-metal-free, light-mediated |

| Trisilylation | Cu(OAc)₂ / PnBu₃ | Terminal alkynes, PhSiH₃ | Solvent-free | Solvent-free conditions |

| Sonogashira Coupling | HandaPhos-Pd | Aryl halides, terminal alkynes | Water | Use of water as a green solvent |

This table summarizes green chemistry approaches applicable to the synthesis of aryl-alkynes, including structures related to this compound.

Mechanistic Investigations of 2 Butynylbenzene Reactivity

Cycloaddition Chemistry of 2-Butynylbenzene

The electron-rich triple bond of this compound makes it a versatile participant in a range of cycloaddition reactions, enabling the construction of diverse carbocyclic and heterocyclic frameworks. The mechanistic pathways of these reactions are often intricate, with chemo-, regio-, and stereoselectivity being key considerations.

[2+2+2] Cycloadditions for Substituted Benzene (B151609) Ring Construction

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes represent a powerful and atom-economical method for the synthesis of substituted benzene derivatives. dtu.dk In the context of this compound, this reaction allows for the controlled construction of polysubstituted aromatic rings.

Rhodium and cobalt complexes are commonly employed catalysts for these transformations. The generally accepted mechanism involves the initial formation of a metallacyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne units. Subsequent insertion of a third unsaturated partner, such as another alkyne or a nitrile, leads to the formation of a seven-membered metallacycle which then undergoes reductive elimination to furnish the aromatic ring and regenerate the active catalyst.

For instance, the rhodium-catalyzed cotrimerization of this compound with two equivalents of a terminal alkyne can, in principle, lead to a mixture of regioisomers. The regioselectivity is often governed by a combination of steric and electronic factors, with the catalyst and its ligand sphere playing a crucial role in directing the outcome.

Similarly, cobalt catalysts have been effectively used in the synthesis of pyridines through the [2+2+2] cycloaddition of diynes with nitriles. While direct examples with this compound are not extensively detailed in readily available literature, the principles of these reactions are applicable. The reaction of this compound with a nitrile and another alkyne component in the presence of a suitable cobalt catalyst would be expected to proceed through a cobaltacyclopentadiene intermediate, followed by nitrile insertion and subsequent cyclization to form a substituted pyridine.

| Catalyst System | Reactants | Product | Mechanistic Notes |

| Rhodium(I) complex | This compound, Terminal Alkyne (2 equiv.) | Substituted Benzene | Proceeds via a rhodacyclopentadiene intermediate. Regioselectivity is a key challenge. |

| Cobalt(I) complex | This compound, Alkyne, Nitrile | Substituted Pyridine | Involves a cobaltacyclopentadiene intermediate followed by nitrile insertion. |

[3+2] Cycloadditions: Chemo-, Regio-, and Stereoselective Annulations

[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone of heterocyclic synthesis. In these reactions, this compound serves as the dipolarophile, reacting with a 1,3-dipole to form a five-membered ring.

A prominent example is the reaction with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides. The cycloaddition of a nitrile oxide to this compound yields a 3,5-disubstituted isoxazole. The regioselectivity of this reaction is a subject of mechanistic investigation, with frontier molecular orbital (FMO) theory often being used to predict the outcome. Generally, the reaction is under LUMO(dipole)-HOMO(dipolarophile) control, leading to the formation of the regioisomer where the oxygen of the nitrile oxide adds to the more electron-rich carbon of the alkyne.

Another widely utilized [3+2] cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". The reaction of an organic azide with a terminal alkyne like this compound in the presence of a copper(I) catalyst exclusively affords the 1,4-disubstituted 1,2,3-triazole. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle ensures high regioselectivity, a significant advantage over the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. dntb.gov.uanih.gov

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Regioselectivity |

| Nitrile Oxide (Ar-CNO) | This compound | Thermal | 3-Aryl-5-methyl-4-phenylisoxazole | Generally high, governed by FMO control. |

| Organic Azide (R-N₃) | This compound | Cu(I) | 1-Substituted-4-(1-phenylpropyl)-1,2,3-triazole | High (1,4-disubstituted) |

[4+2] Cycloadditions and Related Annulation Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this context, this compound can act as the dienophile, reacting with a 1,3-diene. The reactivity of the alkyne as a dienophile is generally lower than that of an activated alkene, and thus, the reaction often requires elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. The presence of electron-withdrawing groups on the alkyne would enhance its dienophilic character.

Intramolecular [4+2] cycloadditions involving a this compound moiety tethered to a diene can also be envisioned. Such reactions would lead to the formation of fused polycyclic systems. The feasibility and stereochemical outcome of these intramolecular processes are highly dependent on the length and nature of the tether connecting the diene and the alkyne.

Electrocatalytic Cycloaddition Pathways

Electrochemical methods offer an alternative approach to initiate cycloaddition reactions by generating reactive intermediates through oxidation or reduction. acs.orgnih.gov For aryl alkynes like this compound, anodic oxidation can lead to the formation of a radical cation. This reactive species can then engage in cycloaddition reactions with suitable partners. While specific studies on the electrocatalytic cycloaddition of this compound are not extensively documented, the general principles suggest that such pathways could offer unique reactivity and selectivity profiles compared to traditional thermal or metal-catalyzed methods.

Palladium-Catalyzed Transformations Involving the this compound Scaffold

Palladium catalysis has revolutionized organic synthesis, and its application to the functionalization of C-H bonds has emerged as a particularly powerful strategy. The this compound scaffold presents multiple sites for potential palladium-catalyzed C-H activation, including the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the butynyl chain.

C-H Bond Activation Mechanisms

Palladium-catalyzed C-H bond activation typically proceeds through one of several mechanistic pathways, often involving a directing group to control regioselectivity. In the absence of a directing group, the inherent reactivity of different C-H bonds determines the site of functionalization.

For this compound, the activation of the ortho C-H bonds of the phenyl ring is a plausible pathway, leading to the formation of a palladacycle. This process is often facilitated by an initial coordination of the palladium catalyst to the alkyne. The resulting palladacycle can then undergo further reactions, such as insertion of an alkene or coupling with an organometallic reagent, to generate more complex products.

Alternatively, the allylic C-H bonds of the butynyl chain are also susceptible to palladium-catalyzed activation. The mechanism of allylic C-H activation is a subject of ongoing research, with proposals including concerted metalation-deprotonation pathways and oxidative addition mechanisms. dtu.dkdtu.dk The selective activation of these allylic C-H bonds in this compound would open up avenues for the introduction of new functional groups at this position.

The competition between the activation of aromatic and aliphatic C-H bonds is a key mechanistic question. The outcome is likely to be influenced by the specific palladium catalyst, the ligands employed, the reaction conditions, and the presence of any directing functionalities on the substrate.

| C-H Bond Type | Proposed Mechanism | Key Intermediates | Potential Products |

| Aromatic (ortho-C-H) | Concerted Metalation-Deprotonation (CMD) | Palladacycle | ortho-Functionalized this compound derivatives |

| Aliphatic (Allylic C-H) | Concerted Metalation-Deprotonation / Oxidative Addition | π-Allylpalladium complex | Functionalized products at the allylic position |

Alkyne Annulation Reactions

Alkyne annulation reactions provide a versatile method for the synthesis of various carbocyclic and heterocyclic frameworks. In the case of substrates related to this compound, palladium-catalyzed annulation with internal alkynes is a powerful tool for constructing 2,3-disubstituted indoles, a reaction known as the Larock indole synthesis. ub.edu The mechanism of this reaction involves the oxidative addition of an o-haloaniline to a Pd(0) species, followed by insertion of the alkyne and subsequent reductive elimination. ub.edu

More complex annulation strategies, such as the [3 + 2] C–H/C–H alkyne annulation mentioned previously, demonstrate the evolution of this field towards more intricate and efficient bond-forming cascades. nih.govacs.org These reactions often proceed with high chemo-, regio-, and stereoselectivity, offering access to novel molecular scaffolds.

Oxidative Cyclocarbonylation and Carboxylation Processes

The incorporation of carbon monoxide (CO) or carbon dioxide (CO2) into organic molecules is a highly desirable transformation from a green chemistry perspective. Palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols, which are structurally related to functionalized this compound derivatives, provides a direct route to coumarins. nih.govacs.org These reactions typically employ low pressures of CO and an oxidant. nih.gov

Similarly, the oxidative carboxylation of olefins with CO2 offers an environmentally benign pathway to five-membered cyclic carbonates. nih.gov While specific examples with this compound are not extensively detailed, the general principles of these reactions, involving the activation of the unsaturated substrate by a palladium catalyst followed by nucleophilic attack of the oxygen-containing moiety and subsequent incorporation of CO or CO2, are applicable.

Hydrofunctionalization Reactions of the this compound Alkyne Moiety

The carbon-carbon triple bond of this compound is susceptible to a variety of hydrofunctionalization reactions, wherein an H-X molecule is added across the alkyne. These transformations provide a direct and atom-economical route to a wide range of functionalized alkenes.

Hydrophosphinylation Mechanisms and Ligand Dependency

Hydrophosphinylation, the addition of a P-H bond across an alkyne, is a valuable method for the synthesis of organophosphorus compounds. The regioselectivity of this reaction is a critical aspect, especially for unsymmetrical internal alkynes like this compound. The choice of catalyst and ligands can significantly influence whether the phosphorus atom adds to the more or less sterically hindered carbon of the alkyne.

While specific mechanistic studies on this compound are not prevalent, research on other internal alkynes has shown that the reaction mechanism can be highly dependent on the catalytic system employed. For instance, gold-catalyzed hydrofunctionalizations often proceed through the activation of the alkyne by the gold center, followed by nucleophilic attack. mdpi.com

Other Catalytic Hydrofunctionalizations

Beyond hydrophosphinylation, the alkyne moiety of this compound can undergo other catalytic hydrofunctionalization reactions, including hydroamination and hydroboration.

Hydroamination: The addition of an N-H bond across the alkyne, can be catalyzed by various transition metals, with gold complexes showing particular promise. nih.govnih.govfrontiersin.org The mechanism typically involves the activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack by the amine. nih.gov The regioselectivity of the addition is a key consideration.

Hydroboration: This reaction involves the addition of a B-H bond across the alkyne and is a powerful method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. The hydroboration of internal alkynes can be catalyzed by various metals, and the stereochemistry of the addition is typically syn. researchgate.neted.ac.ukorganic-chemistry.orgsemanticscholar.org The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents.

Catalytic Hydrofunctionalization Reactions of Internal Alkynes:

| Reaction | Reagent | Catalyst | Product Type |

| Hydrophosphinylation | R2P(O)H | Metal complexes (e.g., Au) | Alkenylphosphine oxides |

| Hydroamination | R2NH | Metal complexes (e.g., Au) | Enamines or Imines |

| Hydroboration | H-BR2 | Metal complexes or boranes | Alkenylboronates |

This table summarizes common catalytic hydrofunctionalization reactions applicable to internal alkynes like this compound.

Electrophilic and Radical Reactions of this compound

The reactivity of the carbon-carbon triple bond in this compound is central to its chemical behavior, making it a substrate for a variety of transformations, including electrophilic additions and radical reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Electrophilic Cyanation of Alkynes

Electrophilic cyanation is a significant transformation that introduces a nitrile group (–CN) across an alkyne, yielding α,β-alkynic nitriles. nih.gov This functional group is a versatile precursor for synthesizing various organic compounds, including amines, carboxylic acids, and heterocycles. researchgate.net For an internal alkyne like this compound, the reaction involves the addition of an electrophilic cyanide source to the triple bond.

Various reagents and catalytic systems have been developed for the electrophilic cyanation of alkynes. These methods often employ a source of "CN+", which can be generated from reagents like cyanogen halides (e.g., cyanogen iodide) or N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). acs.orgresearchgate.netnih.gov Transition metals, particularly copper and palladium, are frequently used as catalysts to facilitate the reaction. acs.orgwikipedia.org

The general mechanism for the electrophilic cyanation of an alkyne can proceed through several pathways depending on the specific reagents used. One plausible pathway involves the activation of the cyanating agent by a Lewis acid or a transition metal catalyst. For instance, in a copper-catalyzed reaction, the alkyne may coordinate to the copper center, making it more susceptible to electrophilic attack. The electrophilic cyanide species then adds to one of the sp-hybridized carbons of the alkyne, forming a vinyl cation intermediate. nih.gov Subsequent attack by a nucleophile (or rearrangement) and elimination steps lead to the final cyanated product.

For this compound, an unsymmetrical internal alkyne, the regioselectivity of the cyanation is a key consideration. The addition of the cyano group would be directed by the electronic and steric influences of the phenyl and methyl groups. The phenyl group, being more electron-withdrawing than the methyl group, can influence the polarization of the alkyne bond and stabilize intermediates. The reaction of 1-aryl-2-alkyl alkynes with an electrophilic cyano source typically results in the incorporation of the cyanide group at the alkyl-substituted carbon atom. nih.gov The reaction often proceeds via a syn-addition pathway. nih.gov

Below is a table summarizing various methods for the cyanation of alkynes, which are applicable to substrates like this compound.

| Cyanating Reagent | Catalyst/Conditions | Key Mechanistic Feature | Typical Substrate |

|---|---|---|---|

| Cyanogen Iodide (ICN) | Copper(I) Triflate | Involves noncatalyzed formation of an alkynyl iodide followed by copper-catalyzed cyanation. acs.orgacs.org | Terminal Alkynes |

| N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Zinc Dust | In situ formation of an alkynyl zinc reagent which then reacts with NCTS. researchgate.net | Alkynyl Halides |

| Imidazolium Thiocyanate | Boron Trichloride (BCl3) | Activation of the cyanating reagent by a Lewis acid to generate a vinyl cation intermediate. nih.govacs.org | Internal Alkynes |

| Azobisisobutyronitrile (AIBN) | Copper Catalyst / O2 | AIBN serves as a less toxic cyanide source under aerobic conditions. researchgate.netyoutube.com | Terminal Alkynes |

Radical Recombination Processes and Aromatic Hydrocarbon Formation

Under high-energy conditions, such as pyrolysis, the chemical bonds in this compound can undergo homolytic cleavage to form radical intermediates. kit.edu These highly reactive species can then participate in a cascade of reactions, including recombination, addition, and rearrangement, leading to the formation of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netacs.org The formation of PAHs is a significant area of study due to their environmental presence and role in combustion processes. semanticscholar.org

The initial step in the thermal decomposition of a compound like this compound would likely involve the cleavage of the weakest bonds. In this case, the benzylic C-C bond (between the phenyl ring and the butynyl chain) or the C-H bonds of the methyl group are susceptible to breaking. This would generate resonance-stabilized benzyl (B1604629) radicals or propargyl-type radicals.

For example, cleavage of the bond between the phenyl ring and the alkyne chain would produce a phenyl radical and a 2-butynyl radical. Alternatively, hydrogen abstraction from the methyl group would yield a 1-phenyl-2-buten-4-yl radical. These initial radicals can then undergo a variety of subsequent reactions:

Radical Recombination: Two radicals can combine to form a new, larger molecule. For instance, the self-recombination of cyclopentadienyl radicals, which can form from the decomposition of aromatic rings, is a known pathway to naphthalene. researchgate.net

Radical Addition: A radical can add to an unreacted molecule of this compound or another species present in the reaction mixture, initiating a chain reaction that propagates the formation of larger molecules.

Intramolecular Cyclization: Larger radical intermediates can undergo intramolecular cyclization to form new ring structures, a key step in building up the polycyclic framework of PAHs. For instance, reactions involving o-benzyne (a highly reactive intermediate) and allyl radicals have been shown to be an efficient pathway to indene. acs.org

The study of the pyrolysis of related alkylbenzenes, such as n-propylbenzene, reveals complex reaction networks where initial fuel decomposition leads to smaller radicals (like methyl and phenyl) and unsaturated species (like ethylene and acetylene). researchgate.net These smaller fragments then serve as building blocks for the growth of PAHs. The reaction of phenylacetylene radicals with acetylene is a limiting factor in the formation of 1-naphthyl radicals, a precursor to naphthalene. researchgate.net These mechanistic principles can be extended to understand the potential PAH formation pathways from this compound.

Reactivity with Main Group Reagents

The triple bond of this compound is a site of high electron density, making it reactive toward various main group reagents, which are elements from the s- and p-blocks of the periodic table. Key examples of such reactions include hydroboration and hydrosilylation.

Hydroboration

Hydroboration involves the addition of a boron-hydrogen bond across the alkyne. This reaction is typically followed by an oxidation step (e.g., with hydrogen peroxide) to produce carbonyl compounds or hydrolysis to yield alkenes. wikipedia.orgyoutube.com The reaction proceeds via a syn-addition of the H and B atoms to the same face of the alkyne. masterorganicchemistry.comorganic-chemistry.org

For an unsymmetrical internal alkyne like this compound, the hydroboration reaction's regioselectivity is governed by both steric and electronic factors. Boron, being the less electronegative atom, adds preferentially to the less sterically hindered carbon of the triple bond. In this compound, the phenyl group is sterically more demanding than the methyl group. Therefore, the boron atom will predominantly add to the carbon adjacent to the methyl group (C-3), and the hydrogen will add to the carbon adjacent to the phenyl group (C-2).

The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, enhances this regioselectivity. masterorganicchemistry.comorganic-chemistry.org After the initial hydroboration, the resulting vinylborane can be oxidized to yield a ketone. For this compound, this would primarily produce 1-phenyl-2-butanone.

| Reagent | Intermediate | Final Product (after Oxidation) | Key Features |

|---|---|---|---|

| Borane (BH3) | Vinylborane | 1-Phenyl-2-butanone | Syn-addition; Anti-Markovnikov regioselectivity (boron adds to the less hindered carbon). wikipedia.orgmasterorganicchemistry.com |

| 9-BBN | Vinylborane | 1-Phenyl-2-butanone | Increased regioselectivity due to steric bulk of the reagent. masterorganicchemistry.com |

| Disiamylborane | Vinylborane | 1-Phenyl-2-butanone | Similar to 9-BBN, offers high regioselectivity. masterorganicchemistry.com |

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond (Si-H) across the triple bond of this compound. nih.gov This reaction is a powerful method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium. nih.gov

The mechanism of hydrosilylation can be complex, but a widely accepted model for platinum-catalyzed reactions is the Chalk-Harrod mechanism. This involves the oxidative addition of the silane to the metal center, followed by coordination of the alkyne, insertion of the alkyne into the metal-hydride bond, and finally, reductive elimination to give the vinylsilane product and regenerate the catalyst.

The regioselectivity of hydrosilylation on unsymmetrical internal alkynes like this compound can be controlled by the choice of catalyst and silane. Generally, the silicon atom adds to the less sterically hindered carbon atom. Therefore, similar to hydroboration, the silicon would be expected to add to the carbon adjacent to the methyl group. Stereoselectivity is also a critical aspect, with syn-addition being the predominant pathway, leading to the (Z)-isomer of the vinylsilane. However, isomerization can sometimes lead to mixtures of (E) and (Z) products.

Advanced Spectroscopic and Structural Elucidation of 2 Butynylbenzene and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-butynylbenzene. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic and aliphatic protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the phenyl ring are expected to resonate further downfield than typical alkyl protons due to the ring's deshielding effect, likely in the range of 3.4-3.6 ppm. The methyl protons (-CH₃) at the other end of the alkyne chain would appear much further upfield, around 1.8-2.0 ppm, showing a characteristic splitting pattern due to long-range coupling across the triple bond with the methylene protons.

The ¹³C NMR spectrum provides complementary information. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 80-90 ppm. The benzylic methylene carbon would appear around 25-35 ppm, while the methyl carbon would be found at a much lower chemical shift, typically below 10 ppm. The aromatic carbons would produce a series of signals between 125-140 ppm, with the ipso-carbon (the one attached to the butyl chain) being distinct from the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |

|---|---|---|---|---|

| Phenyl (ortho, meta, para) | ¹H | 7.20 - 7.40 | Multiplet (m) | J (ortho) ≈ 7-8 Hz, J (meta) ≈ 2-3 Hz |

| Benzylic (-CH₂-) | ¹H | 3.4 - 3.6 | Quartet (q) | ⁴J ≈ 2-3 Hz (to -CH₃) |

| Methyl (-CH₃) | ¹H | 1.8 - 2.0 | Triplet (t) | ⁴J ≈ 2-3 Hz (to -CH₂) |

| Ipso-C (C-Ar) | ¹³C | 135 - 140 | Singlet | - |

| Ortho/Meta/Para-C | ¹³C | 125 - 130 | Singlet | - |

| Alkyne (C≡C) | ¹³C | 80 - 90 | Singlet | - |

| Benzylic (-CH₂-) | ¹³C | 25 - 35 | Singlet | - |

| Methyl (-CH₃) | ¹³C | 3 - 5 | Singlet | - |

Deuterium (B1214612) labeling is a powerful tool for tracing the pathways of chemical reactions. By replacing specific hydrogen atoms with deuterium (²H or D), chemists can follow the fate of these atoms and gain insight into reaction mechanisms, such as rearrangements, additions, or eliminations. In the context of this compound, deuterium labeling could be employed to study various transformations. For instance, in metal-catalyzed additions across the alkyne, replacing the benzylic protons with deuterium would help determine if these protons are involved in any intermediate steps, such as oxidative addition or reductive elimination. The presence or absence of deuterium at specific positions in the product, as determined by ¹H NMR (disappearance of a signal) or ²H NMR (appearance of a signal), provides direct evidence of bond-breaking and bond-forming events. This technique is particularly valuable for distinguishing between different proposed mechanistic pathways that might otherwise be indistinguishable.

While 1D NMR provides fundamental information, complex structures and subtle mechanistic details often require advanced two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the benzylic methylene protons and the terminal methyl protons, confirming their four-bond (⁴J) coupling across the alkyne moiety. This long-range coupling is a key signature of the butynyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the benzylic protons to the ¹³C signal of the benzylic carbon. Similarly, it would correlate the methyl protons with the methyl carbon and the aromatic protons with their respective aromatic carbons.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, its derivatives or complexes can often be crystallized and analyzed. For example, metal-alkyne complexes or co-crystals of this compound with other molecules could be subjected to single-crystal X-ray diffraction.

The resulting data would provide exact bond lengths, bond angles, and torsion angles. This information is invaluable for understanding intramolecular strain, steric interactions, and intermolecular packing forces, such as π-stacking of the phenyl rings. In studies of reaction intermediates, if a stable, crystalline intermediate involving this compound can be isolated, X-ray diffraction can provide a direct snapshot of its structure, offering unambiguous proof of its stereochemistry and bonding, which is often difficult to obtain by other means. Analysis of related crystalline phenylalkyne compounds, such as 1,4-diphenylbutadiyne, reveals characteristic herringbone packing motifs in the solid state.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and identifying its fragmentation patterns, which serve as a structural fingerprint. Under electron ionization (EI), this compound (C₁₀H₁₀, molecular weight ≈ 130.19 g/mol ) would produce a molecular ion peak (M⁺˙) at m/z 130.

The fragmentation pattern provides key structural information. A common fragmentation pathway for alkylbenzenes is benzylic cleavage to form a stable tropylium (B1234903) ion. For this compound, loss of a propynyl (B12738560) radical (•C₃H₃) would lead to a fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. Alternatively, cleavage of the bond between the methylene group and the alkyne could lead to the formation of the tropylium ion [C₇H₇]⁺ at m/z 91 through rearrangement, a highly characteristic peak for many benzyl-containing compounds. Loss of the terminal methyl group would result in a fragment at m/z 115 ([M-15]⁺). These characteristic fragments allow for the confident identification of the this compound structure in complex mixtures and can be used to monitor its presence and consumption during a chemical reaction.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 130 | Molecular Ion | [C₁₀H₁₀]⁺˙ | Represents the intact ionized molecule. |

| 115 | [M-CH₃]⁺ | [C₉H₇]⁺ | Loss of the terminal methyl radical. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Result of rearrangement and cleavage of the C-C bond alpha to the ring. A very common and stable fragment for benzyl (B1604629) derivatives. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the butynyl side chain. |

Vibrational Spectroscopy for Characterizing Molecular Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most diagnostic feature would be the C≡C triple bond stretch. In internal alkynes, this vibration typically appears as a weak to medium intensity band in the region of 2190-2260 cm⁻¹ in the IR spectrum. Its intensity is often weak because the symmetrical nature of the substitution around the triple bond results in a small change in dipole moment during the vibration. However, this mode is often strong and easily observed in the Raman spectrum due to the large change in polarizability during the C≡C stretch.

Other key vibrational modes include the C-H stretching of the aromatic ring (around 3030-3100 cm⁻¹), aliphatic C-H stretching of the methylene and methyl groups (2850-3000 cm⁻¹), and various C=C stretching modes of the benzene (B151609) ring (1450-1600 cm⁻¹). Monitoring changes in these vibrational bands can be used to follow reactions. For example, the disappearance of the 2200 cm⁻¹ alkyne band and the appearance of C=C (alkene) or C-C (alkane) stretching bands would indicate that the triple bond has reacted.

Photoionization Efficiency Spectroscopy for Gas-Phase Reaction Analysis

Photoionization efficiency (PIE) spectroscopy is a specialized technique used to study the energetics and reaction dynamics of molecules in the gas phase. It involves ionizing a molecule with tunable vacuum ultraviolet (VUV) radiation and measuring the ion signal as a function of photon energy. The onset of the ion signal corresponds to the adiabatic ionization energy of the molecule.

This technique could be applied to this compound to precisely determine its ionization energy. Furthermore, by coupling a reactor to a PIE spectrometer, it is possible to identify and quantify reactive intermediates and products in gas-phase reactions, such as pyrolysis or combustion. Different isomers, which may be difficult to distinguish with conventional mass spectrometry, often have unique PIE curves due to their different ionization energies and Franck-Condon factors. This allows for isomer-specific analysis, providing detailed mechanistic insights into complex gas-phase reaction networks involving this compound and its intermediates. Studies on related aromatic hydrocarbons have demonstrated the power of this technique in mapping out potential energy surfaces and identifying key reaction pathways.

Theoretical and Computational Chemistry Studies on 2 Butynylbenzene

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the energetics of molecules and the transition states of their reactions. These methods solve the Schrödinger equation, or approximations thereof, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it an ideal tool for exploring the reaction pathways of organic molecules.

For 2-Butynylbenzene, DFT calculations could be employed to investigate a variety of potential reactions, such as electrophilic additions to the alkyne, reactions at the benzylic position, or cycloaddition reactions. By mapping the potential energy surface, researchers could identify the transition state structures, calculate activation energies, and determine the thermodynamics of different reaction channels. This would provide valuable information on the feasibility and selectivity of various transformations involving this compound.

Table 1: Hypothetical DFT Data for a Postulated Reaction of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (this compound + E+) | 0.0 | C≡C bond length: 1.21 Å |

| Transition State | +15.2 | Forming C-E bond: 2.10 Å |

| Intermediate | -5.8 | C-E bond length: 1.54 Å |

| Products | -20.1 | - |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Ab Initio Methods in Mechanistic Investigations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, particularly for systems where electron correlation is important.

In the context of this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to refine the energetics of key stationary points on a reaction pathway that were initially located with DFT. This would be particularly important for accurately determining reaction barriers and for studying reactions where subtle electronic effects play a crucial role. For instance, investigating pericyclic reactions or the chemistry of reactive intermediates derived from this compound would benefit from the high accuracy of ab initio methods.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational landscape and dynamic behavior of molecules.

For this compound, MD simulations could be used to explore its conformational flexibility. The rotation around the bond connecting the phenyl ring and the butynyl chain would be of particular interest. Simulations could reveal the preferred dihedral angles and the energy barriers for rotation, providing a dynamic picture of the molecule's structure. Furthermore, MD simulations in different solvents could be used to understand how the environment influences the conformational preferences and dynamics of this compound.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of a molecule, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, computational models based on calculated electronic properties could predict its reactivity. For example, mapping the electrostatic potential onto the electron density surface could highlight regions of high or low electron density, indicating potential sites for reaction. Fukui functions, which describe the change in electron density upon the addition or removal of an electron, could be calculated to predict the most nucleophilic and electrophilic sites within the molecule. This information would be invaluable for designing selective chemical transformations of this compound.

Table 2: Hypothetical Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| C(alkyne) | 0.25 | 0.18 |

| C(alkyne') | 0.23 | 0.19 |

| C(ortho) | 0.08 | 0.12 |

| C(meta) | 0.05 | 0.09 |

| C(para) | 0.10 | 0.15 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Electronic Structure Theory Applications to this compound Systems

Electronic structure theory provides the fundamental framework for understanding the distribution of electrons in molecules and how this distribution governs their properties.

Applications of electronic structure theory to this compound would involve a detailed analysis of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's spectroscopic properties and its reactivity in orbital-controlled reactions. For instance, the HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and its electronic excitation properties. A detailed analysis of the molecular orbitals could also reveal the extent of conjugation between the phenyl ring and the alkyne, which would have significant implications for its chemical and physical properties.

Applications of 2 Butynylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

Information regarding the specific use of 2-Butynylbenzene in the synthesis of heterocyclic scaffolds is not available in the reviewed scientific literature.

Approaches to Natural Product Analogues

There is no information available in the surveyed literature on the application of this compound in the synthesis of natural product analogues.

Monomer and Building Block in Polymer Chemistry

Poly(phenyleneethynylene) (PPE) Derivatives and Conjugated Polymers

The polymerization of this compound to form Poly(phenyleneethynylene) derivatives or other conjugated polymers is not described in the scientific literature that was accessed.

Utility in Optoelectronic Materials Development

There are no available data on the utility of polymers derived from this compound in the development of optoelectronic materials.

Design and Synthesis of Shape-Persistent Macrocycles

Shape-persistent macrocycles are large, cyclic molecules with rigid conformations that create well-defined internal cavities. nih.govutah.edu These structures are of significant interest in supramolecular chemistry and materials science due to their unique host-guest properties and potential for creating ordered nanostructures. Arylene ethynylene macrocycles, in particular, are a prominent class of these molecules, valued for their structural rigidity and synthetic accessibility. utah.eduillinois.edu

The synthesis of these macrocycles often relies on transition metal-catalyzed cross-coupling reactions, where bifunctional monomers are linked together. A hypothetical difunctionalized derivative of this compound, such as 1,4-diiodo-2-(but-2-yn-1-yl)benzene, could serve as a key monomer in such synthetic strategies. Methodologies like the Sonogashira cross-coupling or alkyne metathesis are employed to polymerize these monomers into cyclic structures. nih.govnih.govmdpi.com The rigidity of the phenyl and butynyl groups ensures that the resulting macrocycle resists conformational collapse, maintaining a persistent shape and a permanent internal void.

The thermodynamic control often achievable in alkyne metathesis allows for the formation of the most stable macrocyclic product from a mixture of linear oligomers, which is a significant advantage for achieving high yields of the desired structure. illinois.edunih.gov

Table 1: Hypothetical Synthetic Approaches to Macrocycles Using a this compound Monomer

| Reaction Type | Catalyst System | Monomer Example | Description |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Di-halo, di-alkynyl this compound derivative | Step-wise coupling of aryl halides with terminal alkynes to form the macrocyclic backbone. |

Precursor for Functional Materials Development

The distinct electronic and structural features of this compound make it an attractive precursor for a variety of functional materials. The electron-rich π-system of the phenyl group and the reactive triple bond of the alkyne can be independently or collectively harnessed to impart specific properties to the resulting materials.

The alkyne moiety in this compound can act as a ligand, donating electron density from its π-orbitals to a transition metal center. This coordination, typically in an η² (dihaptic) fashion, is fundamental to many catalytic processes involving alkynes. lkouniv.ac.inlibretexts.org The bonding is generally described by the Dewar-Chatt-Duncanson model, where the alkyne donates electrons to an empty metal d-orbital and accepts back-donation from a filled metal d-orbital into its π* antibonding orbitals. This interaction elongates the C≡C bond and bends the substituents away from their preferred linear geometry. lkouniv.ac.in

Complexes formed from this compound and a transition metal are key intermediates in catalytic reactions such as the Pauson-Khand reaction. wikipedia.orgbeilstein-journals.org In this [2+2+1] cycloaddition, an alkyne, an alkene, and carbon monoxide combine to form a cyclopentenone, a valuable structural motif in organic synthesis. The initial step involves the formation of a dicobalt hexacarbonyl alkyne complex, which then proceeds through the catalytic cycle. wikipedia.orgacs.org The phenyl and methyl groups of this compound would influence the regioselectivity and stereoselectivity of such reactions.

Table 2: Bonding Characteristics of a Hypothetical η²-2-Butynylbenzene Metal Complex

| Property | Description | Typical Value (Based on Analogs) |

|---|---|---|

| Coordination Mode | η² (Side-on) | Binds through the alkyne π-system. |

| Electron Donation | 2-electron donor | The alkyne acts as a neutral ligand. |

| C≡C Bond Length | Lengthened upon coordination | ~1.28 Å (vs. ~1.20 Å in free alkyne) |

In the realm of self-healing materials, the alkyne functionality of this compound offers a reactive handle for creating dynamic polymer networks. One prominent strategy involves "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net A polymer matrix could be functionalized with pendant azide groups, while a crosslinker derived from this compound provides the alkyne component. The formation of triazole crosslinks can be designed to be reversible, allowing the material to mend itself after damage upon application of a stimulus like heat or light. acs.orgresearchgate.netrsc.org This approach enables the design of materials that can autonomously repair cracks and scratches, significantly extending their service life. mdpi.com

Advanced composite materials combine two or more distinct materials to achieve properties superior to those of the individual components. Polymers derived from phenylacetylene monomers are known to interact strongly with carbon nanotubes (CNTs) and can serve as effective dispersing agents. pku.edu.cnmdpi.com

Poly(this compound), synthesized through polymerization of the alkyne group, could be used as a matrix material or as an additive in composites. The rigid backbone of such a polymer could enhance the mechanical stiffness and thermal stability of the composite. Furthermore, the pendant phenyl groups can engage in π-π stacking interactions with the surface of graphitic fillers like CNTs or graphene. pku.edu.cn This non-covalent interaction facilitates the exfoliation and dispersion of the filler within the polymer matrix, which is crucial for achieving optimal mechanical reinforcement and electrical conductivity in the final composite material. mdpi.commdpi.com The development of such composites is vital for applications in aerospace, automotive, and electronics, where lightweight, high-strength, and conductive materials are in high demand. youtube.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2-Butynylbenzene, and how can researchers optimize reaction conditions for reproducibility?

Methodological Answer:

-

Synthesis Protocols : Common methods include Sonogashira coupling (phenylacetylene derivatives with propargyl halides) or alkylation of benzene derivatives with butynyl halides. Reaction conditions (e.g., catalyst loading, temperature, solvent polarity) must be systematically varied to optimize yield. For reproducibility, document exact stoichiometry, catalyst type (e.g., Pd/Cu systems), and inert atmosphere requirements .

-

Data Table :

Parameter Typical Range Impact on Yield Catalyst (Pd) 0.5–2 mol% Non-linear correlation Temperature 60–100°C Higher temps favor side reactions Solvent THF, DMF, or toluene Polar solvents improve coupling efficiency

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for volatile organic compound (VOC) management. Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Waste Disposal : Segregate halogen-free organic waste and consult institutional guidelines for incineration or solvent recovery .

- Emergency Response : For spills, adsorb with vermiculite and neutralize with ethanol/water mixtures .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatives?

Methodological Answer:

- Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from solvent polarity or trace oxygen levels. Use isotopic labeling (, -tracers) to track intermediate formation.

- Case Study : Conflicting yields in Sonogashira couplings (50–85%) can be addressed by comparing reaction kinetics under controlled O levels .

- Statistical Tools : Apply ANOVA to evaluate the significance of variable interactions (e.g., catalyst vs. solvent) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to simulate HOMO-LUMO gaps and predict reactivity. Basis sets (e.g., 6-31G*) must match experimental IR/Raman data for validation.

- Data Validation : Compare computed NMR shifts with experimental values (error margins <5 ppm acceptable) .

- Limitations : Address approximations (e.g., neglect of solvent effects) in computational models .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Degradation Studies : Expose samples to UV light, humidity, or elevated temperatures (40–80°C). Monitor decomposition via TLC or FTIR (loss of alkyne peaks at ~2100 cm).

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life.

- Controlled Variables : Document atmospheric composition (e.g., N vs. air) and light exposure duration .

Q. What strategies are effective in synthesizing enantiomerically pure this compound derivatives for chiral studies?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands with Pd) to induce enantioselectivity.

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Validate purity via optical rotation and CD spectroscopy .

- Data Challenges : Address racemization risks during storage by testing thermal stability .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in spectroscopic data across studies?

Q. What frameworks support ethical reporting of negative or inconclusive results in this compound research?

- Transparency : Publish null findings (e.g., failed catalysis attempts) in repositories like ChemRxiv.

- Peer Review : Highlight methodological limitations (e.g., impurity interference) in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.